molecular formula C14H15N3O2 B2854463 4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde CAS No. 1022130-34-2

4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde

Cat. No.: B2854463
CAS No.: 1022130-34-2
M. Wt: 257.293
InChI Key: RXCGZLXAUNHSKJ-UHFFFAOYSA-N
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Description

4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde is a heterocyclic compound that features both an indole and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde typically involves the condensation of iminodiacetic acid with various amines under microwave irradiation. This process yields piperazine-2,6-dione derivatives, which are then condensed with 1H-indole-2-carboxylic acid under microwave irradiation to produce the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the use of microwave irradiation for the synthesis of related compounds suggests that this method could be scaled up for industrial applications. The efficiency and high yields associated with microwave-assisted synthesis make it a promising approach for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The indole and piperazine moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

    Oxidation: 4-(1H-indole-2-carbonyl)piperazine-1-carboxylic acid.

    Reduction: 4-(1H-indole-2-carbonyl)piperazine-1-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    4-(1H-indole-2-carbonyl)piperazine-2,6-dione: Shares the indole and piperazine moieties but differs in the presence of a dione group.

    1H-indole-2-carboxylic acid derivatives: Similar indole structure but different functional groups.

    Piperazine derivatives: Various compounds with the piperazine moiety but different substituents.

Uniqueness

4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde is unique due to its specific combination of indole and piperazine moieties with an aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in medicinal chemistry .

Properties

IUPAC Name

4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-10-16-5-7-17(8-6-16)14(19)13-9-11-3-1-2-4-12(11)15-13/h1-4,9-10,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCGZLXAUNHSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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